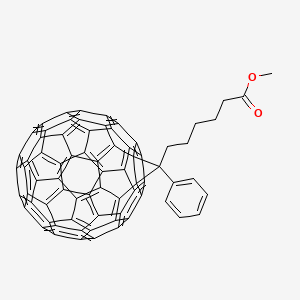
(6,6)-phenyl-C61 Methyl-hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,6)-phenyl-C61 Methyl-hexanoate is a chemical compound that belongs to the class of fullerene derivatives. Fullerenes are a form of carbon allotrope, composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube. This particular compound is a derivative of C60 fullerene, where a phenyl group and a methyl-hexanoate group are attached to the fullerene structure. These modifications enhance the solubility and reactivity of the fullerene, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,6)-phenyl-C61 Methyl-hexanoate typically involves the following steps:
Functionalization of C60 Fullerene: The first step is the functionalization of the C60 fullerene. This can be achieved through a reaction with phenyl groups under specific conditions to form phenylated fullerenes.
Esterification: The next step involves the esterification of the phenylated fullerene with hexanoic acid in the presence of methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of C60 fullerene are functionalized with phenyl groups using optimized reaction conditions to ensure high yield and purity.
Large-Scale Esterification: The esterification process is scaled up using industrial reactors, ensuring efficient mixing and reaction control to produce the desired ester in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(6,6)-phenyl-C61 Methyl-hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the fullerene core or the attached groups are oxidized.
Reduction: Reduction reactions can also occur, particularly at the fullerene core, leading to the formation of reduced fullerene species.
Substitution: The phenyl and methyl-hexanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of fullerene oxides, while reduction can produce fullerene hydrides.
Aplicaciones Científicas De Investigación
(6,6)-phenyl-C61 Methyl-hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.
Industry: Utilized in the production of advanced materials, such as organic photovoltaics and electronic devices, due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of (6,6)-phenyl-C61 Methyl-hexanoate involves its interaction with molecular targets and pathways. The fullerene core can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the phenyl and methyl-hexanoate groups can enhance the solubility and bioavailability of the compound, facilitating its uptake and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl hexanoate
- Propyl hexanoate
- Butyl hexanoate
- Allyl hexanoate
Uniqueness
(6,6)-phenyl-C61 Methyl-hexanoate is unique due to its fullerene core, which imparts distinct electronic and structural properties. Unlike simple esters such as ethyl hexanoate or propyl hexanoate, the fullerene derivative exhibits enhanced reactivity and solubility, making it suitable for advanced applications in materials science and nanotechnology .
Propiedades
Fórmula molecular |
C74H18O2 |
|---|---|
Peso molecular |
938.9 g/mol |
InChI |
InChI=1S/C74H18O2/c1-76-13(75)10-6-3-7-11-72(12-8-4-2-5-9-12)73-68-60-52-42-32-24-16-14-15-18-22-20(16)28-36-30(22)40-34-26(18)27-19(15)23-21-17(14)25(24)33-39-29(21)37-31(23)41-35(27)45-44(34)54-48(40)58-50(36)56(46(52)38(28)32)64(68)66(58)70-62(54)63-55(45)49(41)59-51(37)57-47(39)53(43(33)42)61(60)69(73)65(57)67(59)71(63)74(70,72)73/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clave InChI |
NWAPUGWLGJZQEP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14087038.png)
![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
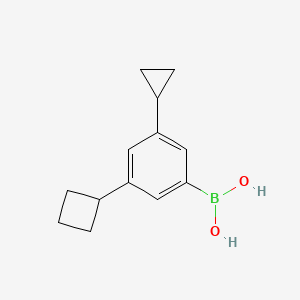

![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
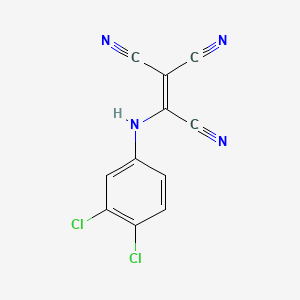
![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)
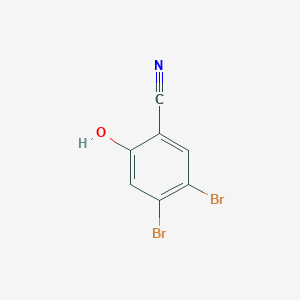
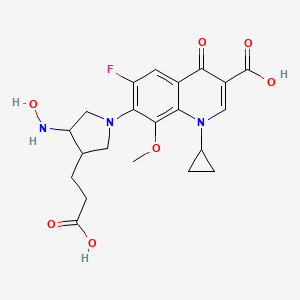
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)
